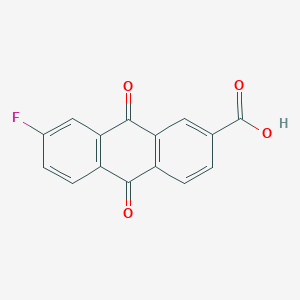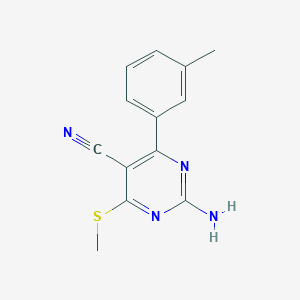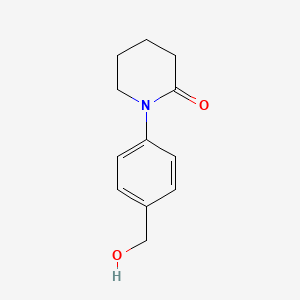![molecular formula C16H14N4OS B8451735 4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine](/img/structure/B8451735.png)
4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine
Vue d'ensemble
Description
4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine is a complex organic compound that features a pyrimidine ring substituted with a methylthio group, a pyridine ring, and a benzenamine moiety
Méthodes De Préparation
The synthesis of 4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nucleophilic substitution of 2-(methylthio)pyrimidin-4-yl chloride with 2-hydroxypyridine, followed by the coupling of the resulting intermediate with 4-aminobenzene . The reaction conditions often require the use of bases such as sodium hydroxide and solvents like dimethylformamide (DMF) to facilitate the reactions .
Analyse Des Réactions Chimiques
4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Applications De Recherche Scientifique
4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes involved in cancer treatment.
Biological Studies: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mécanisme D'action
The mechanism of action of 4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival . This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of kinase activity can lead to the suppression of tumor growth.
Comparaison Avec Des Composés Similaires
4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine can be compared with other similar compounds, such as:
4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid: This compound also features a pyridine and pyrimidine ring but differs in the substitution pattern and functional groups.
N-[2(3,4)-aminophenyl]-4-({4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide: This compound contains a similar pyrimidine fragment but has different substituents on the benzene ring.
Propriétés
Formule moléculaire |
C16H14N4OS |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
4-[3-(2-methylsulfanylpyrimidin-4-yl)pyridin-2-yl]oxyaniline |
InChI |
InChI=1S/C16H14N4OS/c1-22-16-19-10-8-14(20-16)13-3-2-9-18-15(13)21-12-6-4-11(17)5-7-12/h2-10H,17H2,1H3 |
Clé InChI |
WKYZHONWEKVPLB-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=CC(=N1)C2=C(N=CC=C2)OC3=CC=C(C=C3)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{[(Allyloxy)carbonyl]amino}(hydroxy)acetic acid](/img/structure/B8451681.png)






![isobutyl 6-bromo-1H-imidazo[4,5-b]pyridine-1-carboxylate](/img/structure/B8451743.png)


